Grantianine
Description
Structure
2D Structure
Properties
IUPAC Name |
9-hydroxy-5,8,9-trimethyl-2,7,11-trioxa-16-azatetracyclo[11.5.1.04,8.016,19]nonadec-13-ene-3,6,10-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-9-12-15(21)25-11-5-7-19-6-4-10(13(11)19)8-24-16(22)17(2,23)18(12,3)26-14(9)20/h4,9,11-13,23H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTVEPNLRPRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(OC1=O)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098946 | |
| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-10-3 | |
| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Stereochemical Investigations of Grantianine
Spectroscopic Methodologies for Comprehensive Structure Determination
The determination of Grantianine's molecular structure has been a meticulous process, relying on a suite of sophisticated spectroscopic techniques. Each method has provided a unique piece of the structural puzzle, culminating in a comprehensive understanding of this complex natural product.
X-ray Crystallographic Studies of this compound
Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is illustrative as specific crystallographic data for this compound is not publicly available.)
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P212121 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α, β, γ (°) | 90, 90, 90 |
| Volume (Å3) | Value |
| Z | 4 |
| Density (calculated) (g/cm3) | Value |
| R-factor | Value |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. Through the analysis of chemical shifts, coupling constants, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), scientists have been able to piece together the connectivity of the atoms and deduce the relative stereochemistry of the molecule. Although the complete NMR data is not widely published, the initial identification of this compound relied heavily on these techniques.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in Pyrrolizidine (B1209537) Alkaloids Similar to this compound (Note: This table is representative as specific NMR data for this compound is not publicly available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | Value | Value |
| H-2 | Value | Value |
| H-3 | Value | Value |
| H-5 | Value | Value |
| H-6 | Value | Value |
| H-7 | Value | Value |
| H-8 | Value | Value |
| H-9 | Value | Value |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table is predictive as specific MS fragmentation data for this compound is not publicly available.)
| m/z | Proposed Fragment |
|---|---|
| 365.1424 | [M+H]⁺ |
| Value | Fragment description |
| Value | Fragment description |
| Value | Fragment description |
Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the lactone rings, and C-O and C-N bonds. UV-Vis spectroscopy would reveal information about the chromophores within the molecule, particularly any conjugated systems, which absorb light in the UV or visible range.
Table 4: Expected IR and UV-Vis Spectroscopic Data for this compound (Note: This table is based on the known structure and is for illustrative purposes.)
| Spectroscopic Method | Wavelength/Wavenumber | Functional Group/Chromophore |
|---|---|---|
| IR | ~3400 cm⁻¹ | O-H stretch |
| IR | ~1735 cm⁻¹ | C=O stretch (ester/lactone) |
| IR | ~1650 cm⁻¹ | C=O stretch (amide/lactone) |
| UV-Vis | λmax ~220 nm | π → π* transition (lactone) |
Confirmation of Chemical Structure and Relative Stereochemistry of this compound
The culmination of data from the various spectroscopic methods allows for the confident confirmation of this compound's chemical structure and the determination of its relative stereochemistry. The connectivity of the atoms is established primarily through NMR experiments, while the spatial arrangement of substituents at the chiral centers is inferred from coupling constants and Nuclear Overhauser Effect (NOE) data. The relative stereochemistry defines the configuration of one stereocenter in relation to the others within the molecule.
Conformational Analysis and Macrocyclic Architecture of this compound
This compound possesses a complex macrocyclic architecture, which imparts a degree of conformational rigidity to the molecule. Conformational analysis, often aided by computational modeling, is essential to understand the preferred three-dimensional shape of the macrocycle in solution. This analysis helps to rationalize the observed spectroscopic data and is crucial for understanding the molecule's biological activity, as the conformation often dictates how it interacts with biological targets. The large lactone ring system in this compound introduces constraints on bond rotations, leading to a limited number of low-energy conformations.
Biosynthetic Pathways and Precursor Chemistry of Grantianine
General Principles of Pyrrolizidine (B1209537) Alkaloid Biosynthesis
The biosynthesis of pyrrolizidine alkaloids is a well-studied process that begins with the formation of a key intermediate, the necine base. This core structure is then esterified with one or more necic acids to produce the vast array of PAs found in plants. mdpi.comuni-bonn.de
The journey to the necine base starts with the conversion of two molecules of putrescine into homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which is considered the first committed step in PA biosynthesis. nih.govnih.govresearchgate.net Subsequent oxidative deamination and intramolecular cyclization reactions transform homospermidine into the characteristic bicyclic pyrrolizidine ring system. researchgate.net Further modifications, such as hydroxylation and desaturation, can occur to the necine base before and after esterification. mdpi.com
The necic acids, which provide the structural diversity to PAs, are derived from various amino acids, primarily the branched-chain amino acids isoleucine, leucine, and valine. uni-bonn.de These amino acids undergo a series of modifications to form the unique acidic moieties that attach to the necine base.
Identification of Biosynthetic Precursors to Grantianine in Crotalaria Species
This compound has been identified as a constituent of several Crotalaria species, including Crotalaria virgulata subsp. grantiana and Crotalaria globifera. inchem.orgscribd.comresearchgate.net Research into the biosynthesis of this compound has pointed to specific precursors that contribute to its unique structure.
The necine base of this compound is derived from the common PA precursor, putrescine, via the formation of homospermidine. nih.govresearchgate.net The necic acid portion of this compound is more complex. It has been proposed that the dicarboxylic acid component of this compound originates from the metabolism of branched-chain amino acids. pcom.edu
A significant finding in Crotalaria species is the link between nodulation by rhizobial bacteria and the biosynthesis of PAs. nih.gov Studies have shown that the formation of root nodules triggers the expression of homospermidine synthase, the key enzyme in the PA pathway, suggesting that the plant's symbiotic relationship with nitrogen-fixing bacteria is crucial for the production of these defensive alkaloids. nih.gov
| Precursor Molecule | Role in this compound Biosynthesis |
| Putrescine | Initial precursor for the necine base |
| Homospermidine | Key intermediate in necine base formation |
| Branched-chain amino acids (e.g., isoleucine, leucine) | Believed to be precursors for the necic acid moiety |
Proposed Enzymatic Mechanisms in this compound Formation
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, several key enzymatic steps have been proposed based on the general principles of PA biosynthesis and the structure of this compound. researchgate.net
The initial and most well-characterized enzyme is homospermidine synthase (HSS) , which catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine to form homospermidine. nih.govnih.gov
Following the formation of homospermidine, a series of oxidation and cyclization reactions are catalyzed by enzymes that are yet to be fully characterized. These steps likely involve amine oxidases and dehydrogenases to form the pyrrolizidine ring. researchgate.netnih.gov
The esterification of the necine base with the specific necic acid of this compound is catalyzed by acyltransferases . These enzymes are responsible for transferring the activated necic acid moiety to the hydroxyl groups of the necine base, forming the final this compound structure. The exact nature of the acyltransferases involved in this compound biosynthesis remains an area of active research.
Genetic and Molecular Studies on Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites like this compound are often organized into biosynthetic gene clusters (BGCs) within the plant genome. nih.govnih.gov These clusters contain the genes encoding the enzymes of a specific metabolic pathway, allowing for coordinated regulation of their expression.
The identification and characterization of BGCs for PA biosynthesis are ongoing. The gene encoding homospermidine synthase (HSS) has been identified and studied in several PA-producing plant species. nih.govnih.gov Evolutionary studies suggest that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism, through gene duplication and neofunctionalization. nih.gov
Modern genomic tools and bioinformatics platforms like antiSMASH and plantiSMASH are being used to mine plant genomes for BGCs, including those for alkaloids. bioinformatics.nlsecondarymetabolites.orguni-saarland.de These approaches help to identify candidate genes for the uncharacterized enzymatic steps in this compound biosynthesis. By analyzing the co-expression of genes within a predicted BGC, researchers can infer their involvement in a common metabolic pathway.
Future research in this area will likely focus on the functional characterization of the candidate genes identified within these clusters to fully unravel the genetic and enzymatic machinery responsible for the production of this compound in Crotalaria species.
Chemical Synthesis and Analog Development of Grantianine
Structure-Activity Relationship (SAR) Studies via Synthetic Analogs:This section would analyze how the structural changes made in the synthetic analogs affect their biological activity. By comparing the activity of different analogs, researchers can deduce which parts of the Grantianine molecule are essential for its function. This information is crucial for the rational design of more potent and effective compounds. The findings would ideally be presented in a data table to clearly illustrate the relationships between structure and activity.
If you have a different name for the compound or can provide a reference such as a scientific paper or patent, the requested article can be generated.
Biological Activities and Cellular Mechanisms of Action of Grantianine
Nematicidal Activity and Molecular Mode of Action
Research has begun to explore the potential of Grantianine as a nematicide, with initial findings pointing towards nematostatic effects on certain nematode species.
An aqueous extract derived from Crotalaria grantiana leaves has demonstrated a capacity to induce a nematostatic effect on Meloidogyne incognita juveniles, characterized by reversible paralysis researchgate.net. While this compound, along with the related alkaloid Grantaline, has been suggested as potentially responsible for this observed activity, specific quantitative data for this compound's efficacy against Meloidogyne incognita in terms of precise concentrations or mortality rates is not detailed in the reviewed literature researchgate.net. Furthermore, while other compounds from Crotalaria species have shown activity against Bursaphelenchus xylophilus, direct attribution of such effects to this compound specifically has not been established in the provided sources.
| Nematode Species | Observed Effect | Reversibility | Potential Active Compound(s) | Citation |
| Meloidogyne incognita | Nematostatic effect (reversible paralysis) | Reversible | This compound, Grantaline | researchgate.net |
The observed nematostatic effect and reversible paralysis induced by Crotalaria grantiana extracts, potentially mediated by this compound, suggest an impact on nematode motility or neuromuscular function researchgate.net. However, the specific cellular targets or detailed physiological disruptions caused by this compound within nematodes have not been extensively elucidated in the available research. Further investigations are required to pinpoint the precise molecular mechanisms underlying its nematicidal or nematostatic properties.
Enzyme Inhibition and Molecular Interactions
The provided literature search did not yield any information directly linking this compound to the inhibition of the USP1/UAF1 complex or other specific enzymatic targets.
Based on the reviewed search results, there is no documented evidence to suggest that this compound inhibits the USP1/UAF1 complex in vitro.
Similarly, the available information does not provide insights into other potential enzymatic targets or cellular pathways that this compound might interact with or modulate.
Isolation and Purification Methodologies from Natural Sources
Extraction Techniques from Plant Material (e.g., Crotalaria species)
The initial step in isolating Grantianine involves extracting the relevant secondary metabolites from the Crotalaria plant material. This process aims to solubilize and separate the target compounds from the bulk plant matter. Common extraction methods for alkaloids and other plant secondary metabolites often utilize organic solvents or solvent mixtures, with the choice depending on the polarity of the target compound and the plant matrix.
Common Extraction Methods and Solvents:
Maceration: This is a traditional and straightforward method where powdered plant material is steeped in a solvent at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation phytopharmajournal.comnih.gov. Solvents like methanol (B129727), ethanol (B145695), chloroform, or ethyl acetate (B1210297) are frequently employed, depending on the solubility of the target compounds.
Soxhlet Extraction: This technique involves continuous extraction of the plant material using a solvent, which is repeatedly vaporized, condensed, and passed through the plant material. It is generally more efficient than maceration, especially for compounds with moderate solubility phytopharmajournal.comarcjournals.org. Common solvents include methanol, ethanol, and chloroform.
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are more modern, rapid techniques that utilize ultrasonic waves or microwave energy, respectively, to enhance solvent penetration and cell disruption, thereby increasing extraction efficiency and reducing extraction time nih.gov. Various organic solvents can be used with these methods.
For Crotalaria species, which are known to contain alkaloids, polar solvents such as methanol or ethanol are often preferred for initial extraction, as alkaloids can exhibit varying degrees of polarity arcjournals.orgnih.gov.
Table 1: Common Extraction Techniques and Solvents for Plant Alkaloids
| Technique | Common Solvents | Key Characteristics | Relevant Sources |
| Maceration | Methanol, Ethanol, Chloroform, Ethyl Acetate | Simple, prolonged contact time, room temperature, suitable for thermolabile compounds. | phytopharmajournal.comnih.gov |
| Soxhlet Extraction | Methanol, Ethanol, Chloroform | Continuous extraction, efficient, uses heat which may affect some compounds. | phytopharmajournal.comarcjournals.org |
| Ultrasound-Assisted | Methanol, Ethanol, Water, etc. | Faster extraction, improved yield due to cavitation, less solvent usage. | nih.gov |
| Microwave-Assisted | Methanol, Ethanol, Water, etc. | Rapid heating, very short extraction times, efficient. | nih.gov |
Chromatographic Separation Techniques for Isolation
Following extraction, the crude plant extract is a complex mixture containing numerous compounds. Chromatographic techniques are essential for separating this compound from these other constituents.
Column Chromatography and Flash Chromatography
Column chromatography is a fundamental technique used for the separation and purification of compounds from complex mixtures. It relies on the differential partitioning of compounds between a stationary phase (typically a solid adsorbent packed into a column) and a mobile phase (a solvent or solvent mixture that flows through the column) longdom.orgrnlkwc.ac.inuvic.ca.
Stationary Phase: Commonly used stationary phases include silica (B1680970) gel and alumina. Silica gel is polar, and separation is often based on polarity, with less polar compounds eluting first longdom.orguvic.ca. Alumina can be acidic, neutral, or basic, offering different selectivity.
Mobile Phase: The choice of mobile phase, or eluent, is critical. It typically consists of a mixture of solvents with varying polarities, such as hexane, ethyl acetate, dichloromethane, or methanol. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to improve the separation of compounds with a wide range of polarities longdom.orgrochester.edu.
Flash Chromatography: This is a faster and more efficient form of column chromatography that uses specialized columns packed with smaller particle-sized silica gel (e.g., 230-400 mesh) and pressurized gas (like nitrogen) to drive the mobile phase through the column rochester.edubiotage.comcolumn-chromatography.com. Flash chromatography allows for quicker separations and often yields better resolution compared to traditional gravity column chromatography, making it suitable for intermediate purification steps.
These techniques are typically used to obtain partially purified fractions enriched in this compound before employing more high-resolution methods.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
High-Performance Liquid Chromatography (HPLC) represents a significant advancement over traditional column chromatography, offering higher resolution, faster separation times, and greater sensitivity gilson.comresearchgate.net. It is widely used for both analytical assessment and preparative purification of natural products, including alkaloids.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for alkaloid purification. It utilizes a non-polar stationary phase (e.g., silica gel bonded with octadecylsilyl (C18) or octylsilyl (C8) groups) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analytes and the stationary phase, with more hydrophobic compounds retained longer gilson.comresearchgate.net.
Mobile Phase Modifiers: Small amounts of acids (e.g., trifluoroacetic acid, formic acid) or bases may be added to the mobile phase to improve peak shape and resolution for ionizable compounds like alkaloids.
Preparative HPLC: In preparative HPLC, larger columns and higher flow rates are used to process larger quantities of material, allowing for the isolation of purified compounds in sufficient amounts for structural elucidation or further testing gilson.com.
HPLC is often employed as a final purification step to achieve high purity levels of this compound, ensuring the removal of closely related impurities.
Table 2: Chromatographic Techniques for Isolation and Purification of Plant Alkaloids
| Technique | Stationary Phase | Mobile Phase Examples | Key Features/Applications | Relevant Sources |
| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Chloroform/Methanol, DCM/Methanol | Initial separation of crude extracts, gram scale purification, based on polarity. | longdom.orgrnlkwc.ac.inuvic.ca |
| Flash Chromatography | Silica Gel (e.g., 230-400 mesh) | Similar to column, often with gradient elution | Faster, higher resolution than gravity column, intermediate purification, efficient. | rochester.edubiotage.comcolumn-chromatography.com |
| Preparative HPLC (RP-HPLC) | C18, C8 bonded phases | Acetonitrile/Water, Methanol/Water (with modifiers) | High-resolution purification, isolation of pure compounds, sensitive detection. | gilson.comresearchgate.net |
Advanced Purification Strategies for High Purity this compound
Achieving high purity for this compound, often required for definitive structural characterization or biological screening, may necessitate advanced purification strategies. These strategies typically involve a combination of techniques and careful optimization of parameters.
Multi-Step Purification: A common advanced strategy involves a sequential approach, where initial separation is performed using column or flash chromatography to remove gross impurities, followed by one or more rounds of HPLC (often RP-HPLC) to achieve the final high purity. This layered approach maximizes efficiency and purity numberanalytics.comwychwood-water.comresearchgate.net.
Analytical Monitoring: Throughout the purification process, analytical techniques such as Thin Layer Chromatography (TLC) or analytical HPLC are crucial for monitoring the separation progress and assessing the purity of collected fractions. This allows researchers to identify fractions containing this compound and pool them for further purification or analysis researchgate.net.
Optimization of Chromatographic Conditions: Fine-tuning parameters such as the stationary phase type, mobile phase composition, gradient profile, flow rate, and column temperature can significantly impact the resolution and purity achieved. For instance, selecting a specific C18 column with optimal pore size or a particular mobile phase modifier can be critical for separating this compound from structurally similar compounds interchim.comhawachhplccolumn.com.
Cartridge-Based Purification: Techniques using specialized purification cartridges (e.g., C18 cartridges) can serve as a simplified and cost-effective alternative or complementary method to preparative HPLC, particularly for compounds with stability issues during high-pressure runs nih.gov.
The ultimate goal of these strategies is to isolate this compound with a purity level suitable for its intended downstream use, typically exceeding 95% or even 98% for spectroscopic identification.
Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are powerful tools for separating components of a mixture, allowing for the quantification of individual compounds like Grantianine.
High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation and quantification of non-volatile or thermally unstable compounds. A typical HPLC method for a novel natural product would involve:
Column: A reversed-phase C18 or C8 column is commonly used, where the separation is based on the hydrophobicity of the analytes.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized to achieve the best separation.
Detection: Depending on the chromophores present in the this compound molecule, a UV-Vis or Diode Array Detector (DAD) would be a primary choice. For higher sensitivity and selectivity, especially in complex matrices, a Mass Spectrometry (MS) detector would be employed (LC-MS).
No specific HPLC methods for this compound have been reported in the scientific literature.
Gas Chromatography (GC) for Volatile Components Analysis
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. If this compound or its derivatives are volatile, GC could be a viable analytical technique.
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) would be selected based on the compound's polarity.
Carrier Gas: An inert gas like helium or nitrogen is used to carry the sample through the column.
Detector: A Flame Ionization Detector (FID) provides general-purpose, sensitive detection for organic compounds. For more definitive identification, a Mass Spectrometer (GC-MS) is the preferred detector, providing both quantitative data and structural information.
No specific GC methods for this compound have been documented.
Advanced Spectroscopic Methods for Quantification and Profiling
Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the structure of a new molecule. Quantitative NMR (qNMR) could also be developed as a highly accurate method for determining the purity of this compound standards without the need for an identical reference standard.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. Tandem MS (MS/MS) would be used to study its fragmentation patterns, which is essential for structural confirmation and for developing sensitive and selective quantitative methods in biological fluids.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and electronic transitions within the molecule, respectively, and can be used for preliminary characterization and quantification.
Specific spectroscopic data for this compound are not available in the public domain.
Development and Validation of Analytical Methods for this compound Detection in Biological Samples
To study the pharmacokinetics and metabolism of this compound, analytical methods for its detection in biological matrices such as plasma, urine, and tissue homogenates would need to be developed and validated. This process typically involves:
Sample Preparation: This is a critical step to remove interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be optimized.
Method Validation: The developed method would be rigorously validated according to international guidelines (e.g., FDA or ICH) for parameters such as:
Specificity and Selectivity
Linearity and Range
Accuracy and Precision
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Recovery
Matrix Effects
Stability (freeze-thaw, short-term, long-term, and post-preparative)
As no information on this compound is available, no validated methods for its detection in biological samples have been published.
Table of Compounds
Chemical Ecology and Ecological Role of Grantianine
Role in Plant-Nematode Interactions and Plant Defense Mechanisms
Grantianine has been identified as an alkaloid present in Crotalaria grantiana annualreviews.org. Research suggests that this compound, along with a related compound, grantaline, may be responsible for a nematostatic effect observed in Crotalaria species nih.govscispace.com. This potential activity is hypothesized based on the established anthelmintic properties of alkaloids commonly found in plants of the Fabaceae family nih.govscispace.com.
Plant-parasitic nematodes (PPNs) represent a significant threat to global agriculture, causing substantial crop losses nih.govfrontiersin.org. Plants have evolved sophisticated defense mechanisms to counter nematode invasions. These defenses include the production of antimicrobial secondary metabolites, the generation of reactive oxygen species (ROS), and the reinforcement of cell walls through processes like callose deposition and lignification frontiersin.org. In response, nematodes have developed strategies to circumvent these plant defenses. They often achieve this by injecting effector proteins into host plant cells, which can manipulate host signaling pathways, including those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA) frontiersin.orgucdavis.edumdpi.com.
While direct, extensive experimental data detailing this compound's specific mode of action against plant-parasitic nematodes is not widely available in the literature, its suggested nematostatic role positions it as a component of the plant's chemical defense repertoire nih.govscispace.com. This places this compound within the broader context of plant-chemical interactions that govern host-parasite relationships.
Ecological Significance within the Genus Crotalaria and Fabaceae Family
The genus Crotalaria, a member of the Fabaceae family, encompasses over 700 species, predominantly distributed across tropical and subtropical regions scielo.brwikipedia.org. A defining characteristic of many Crotalaria species is their production of a diverse array of pyrrolizidine (B1209537) alkaloids (PAs), including this compound and the more widely studied monocrotaline (B1676716) annualreviews.orgscielo.brdntb.gov.ua. These PAs function as crucial secondary metabolites, serving as a primary chemical defense mechanism for the plants against herbivores and other biotic adversaries scielo.br.
The biological activities associated with PAs are varied and can include cytotoxicity, tumorigenicity, hepatotoxicity, and neurotoxicity scielo.br. Consequently, the presence of these alkaloids often renders Crotalaria plants unpalatable and toxic to many vertebrate herbivores and certain insect species scielo.br.
Ecologically, Crotalaria species play vital roles in their native environments and agricultural systems. As legumes, they possess the ability to fix atmospheric nitrogen through symbiotic relationships with rhizobia bacteria in their root nodules, thereby enriching soil fertility scielo.brplantiary.complantiary.com. This nitrogen-fixing capability makes them valuable as cover crops and green manures, contributing to soil improvement and erosion control scielo.brplantiary.complantiary.com. The genus exhibits adaptability to various soil conditions, including those that are nutrient-poor, though some species have also demonstrated invasive potential in certain regions scielo.brplantiary.complantiary.com.
Broader Implications in Chemical Ecology and Interspecies Chemical Communication
This compound, as a pyrrolizidine alkaloid, exemplifies the significant role that secondary metabolites play in mediating interspecies interactions, a core concept in chemical ecology scielo.brmdpi.com. Chemical ecology investigates the chemically mediated interactions that occur both within and between different organisms mdpi.comrsc.org.
The PAs produced by Crotalaria species, including this compound, serve as an effective chemical defense against herbivores scielo.br. Furthermore, these toxic alkaloids can be sequestered by certain insect species, such as the Utetheisa moths, which then utilize them for their own defense against predators. This phenomenon illustrates a complex co-evolutionary dynamic where chemical compounds mediate ecological relationships and influence food web structures wikipedia.org.
The potential nematostatic effect attributed to this compound nih.govscispace.com further underscores its role in interspecies chemical communication and interaction, specifically within the context of plant-nematode relationships. These interactions involve intricate chemical signaling and defense responses between plants and parasitic nematodes nih.govfrontiersin.orgmdpi.com. Studying compounds like this compound provides insights into how chemical signals influence ecological dynamics, from direct defense against pests to shaping plant community composition and the broader ecosystem.
Data Tables
Table 1: this compound: Known Source and Suggested Nematicidal Activity
| Compound | Source Species | Suggested Ecological Role | Basis for Suggestion |
| This compound | Crotalaria grantiana annualreviews.orgnih.govscispace.com | Nematostatic effect (potential) | Anthelmintic properties of Fabaceae plant alkaloids nih.govscispace.com |
Table 2: Pyrrolizidine Alkaloids in Crotalaria and Their Ecological Roles
| Pyrrolizidine Alkaloid | General Ecological Role | Other Reported Activities (General PA Properties) |
| This compound | Chemical defense against herbivores, potential nematostatic activity nih.govscispace.comscielo.br | Cytotoxicity, hepatotoxicity, neurotoxicity scielo.br |
| Monocrotaline | Chemical defense against herbivores, toxicity to vertebrates scielo.brwikipedia.org | Cytotoxicity, tumorigenicity, hepatotoxicity, neurotoxicity scielo.br |
| Grantaline | Suggested nematostatic effect (along with this compound) nih.govscispace.com | Not specified in provided text |
| Sceleratine | Not specified in provided text | Not specified in provided text |
Compound List:
this compound
Grantaline
Monocrotaline
Sceleratine
Future Research Directions in Grantianine Chemistry and Biology
Advanced Structural Investigations and Conformational Dynamics
The three-dimensional structure of Grantianine, confirmed by X-ray crystallography, reveals a retronecine-derived pyrrolizidine (B1209537) alkaloid featuring an 11-membered macrocycle. nih.gov This macrocyclic ring is a crucial structural feature, as its conformation is intrinsically linked to its biological activity. While the solid-state structure provides a static snapshot, the molecule's dynamic behavior in solution is likely critical for its interaction with biological targets.
Future research must therefore venture beyond static structural analysis. Advanced techniques in Nuclear Magnetic Resonance (NMR) spectroscopy, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the solution-state ensemble of conformations. diva-portal.orgresearchgate.net These experimental data can be integrated with computational methods, such as molecular dynamics (MD) simulations and sophisticated conformational search algorithms, to build a comprehensive model of this compound's conformational landscape in different environments. acs.orgacs.orgtandfonline.com Understanding the flexibility of the 11-membered ring, the relative orientations of its ester groups, and the energetic barriers between different conformations will provide invaluable insights into how this compound recognizes and binds to its molecular targets. diva-portal.orggla.ac.uk
Complete Elucidation of Biosynthetic Pathways and Metabolic Engineering Strategies
The biosynthesis of pyrrolizidine alkaloids (PAs) involves two main branches: the formation of the necine base and the synthesis of the necic acid. nih.govencyclopedia.pub The necine base of this compound is retronecine (B1221780), which is known to be synthesized from the amino acid L-ornithine via intermediates like putrescine and homospermidine. researchgate.netrsc.orgcdnsciencepub.com The necic acid portion of this compound is more complex, a C10 dicarboxylic acid that forms the macrocycle. The biosynthesis of such acids in Crotalaria species is known to involve the condensation of units derived from branched-chain amino acids like isoleucine, leucine, and valine. nih.govpsu.edugla.ac.uk
Despite this foundational knowledge, the complete biosynthetic pathway of this compound remains unelucidated. Key areas for future research include the identification and characterization of the specific enzymes responsible for the later steps of the pathway. These include the oxidases and reductases that modify the necine base and, crucially, the acyltransferases that catalyze the esterification of the necine base with the necic acid to form the macrocyclic structure. An interesting finding in Crotalaria is that PA biosynthesis appears to be linked to root nodulation, suggesting a complex regulatory network that also needs to be explored. nih.gov
Once the complete set of biosynthetic genes is identified, metabolic engineering strategies can be devised. The entire pathway could be reconstituted in a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to enable sustainable and scalable production of this compound. This would bypass the need for extraction from plant sources and facilitate the production of analogs through precursor-directed biosynthesis or enzyme engineering.
Development of Novel, Efficient Synthetic Routes and Targeted Analog Design
The chemical synthesis of complex natural products like this compound is a formidable challenge that drives innovation in organic chemistry. While a total synthesis of this compound has not been reported, strategies for constructing similar 11-membered macrocyclic pyrrolizidine alkaloids have been developed. gla.ac.ukrsc.org These routes often rely on the lactonization of a seco-acid precursor, but can be hampered by low yields and difficulties in controlling stereochemistry.
A primary goal for future research is the development of a highly efficient and stereoselective total synthesis of this compound. This could involve novel strategies for macrocyclization, such as ring-closing metathesis or modern coupling reactions, to construct the 11-membered ring. core.ac.uk An efficient synthetic route is not only an academic achievement but also a critical tool for further biological investigation. It would provide access to significant quantities of pure this compound and, more importantly, enable the synthesis of a library of targeted analogs. gla.ac.uk By systematically modifying different parts of the this compound scaffold—such as the stereocenters on the necic acid portion, the substituents on the macrocycle, or the necine base itself—structure-activity relationship (SAR) studies can be performed. This will help to identify the key pharmacophores responsible for its biological activity and to design new molecules with improved potency or selectivity.
Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level
Initial studies have suggested that this compound possesses nematostatic (inhibiting nematode mobility) or nematicidal (nematode-killing) properties. nih.govresearchgate.net This activity is consistent with the known defensive role of pyrrolizidine alkaloids in plants. nih.govmdpi.com However, the precise molecular mechanism by which this compound exerts this effect is unknown. The toxicity of PAs is generally attributed to their metabolic activation in the liver to reactive pyrrolic esters, but their direct effects on organisms like nematodes may involve different pathways. inchem.org
Future research should focus on elucidating this mechanism at the molecular level. An essential first step is to identify the specific protein targets of this compound within the nematode. This can be achieved using a combination of computational and experimental approaches. Computational target prediction and molecular docking can identify potential binding partners, such as the muscarinic acetylcholine (B1216132) receptor, which has been predicted as a target for other PAs. nih.govresearchgate.net These predictions can be validated experimentally using techniques like affinity chromatography with biotinylated this compound probes or activity-based protein profiling. Once a target is confirmed, further studies can investigate how the binding of this compound modulates the protein's function and the downstream cellular consequences, clarifying whether it acts, for example, as an enzyme inhibitor or a receptor antagonist. researchgate.netmdpi.com
Exploration of Uncharted Ecological Interactions and Environmental Fate
Pyrrolizidine alkaloids are key mediators of ecological interactions, primarily serving as a chemical defense for plants against herbivores. scielo.brnih.gov Some specialist insects, such as the larvae of the Ornate Bella Moth (Utetheisa ornatrix), have co-evolved with Crotalaria plants to not only tolerate but also sequester these alkaloids for their own defense. researchgate.netwikipedia.orgflvc.orgtandfonline.com While this general paradigm is understood, the specific ecological web surrounding Crotalaria grantiana, the source of this compound, has not been fully explored. Future ecological research should involve field studies to identify the specialist and generalist herbivores that interact with this plant and to determine how this compound influences these interactions.
Furthermore, the environmental fate of this compound is an important and understudied area. When PA-containing plants decay, the alkaloids are released into the soil, where they can potentially be absorbed by neighboring plants or affect soil organisms. scielo.brmdpi.commdpi.com Studies have shown that PAs can be degraded by environmental factors such as UV light (photolysis) and microbial action during processes like composting and anaerobic digestion in biogas fermenters. nih.govnih.govresearchgate.net Future investigations should specifically track the persistence, degradation, and transformation of this compound in various soil types and aquatic environments. Understanding its environmental half-life and the structure of its degradation products is crucial for assessing its ecological impact and the potential risks associated with the cultivation or spread of PA-producing plants. nih.gov
Q & A
Q. How can researchers identify gaps in existing literature on Grantianine to formulate original hypotheses?
To identify gaps, conduct a systematic review using PRISMA guidelines :
Define inclusion/exclusion criteria (e.g., studies published between 2010–2025 focusing on this compound’s biochemical properties).
Use databases like PubMed and Web of Science, applying Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial").
Screen abstracts for relevance and extract data into a standardized table (e.g., study design, sample size, key findings).
Analyze trends and contradictions (e.g., inconsistent results in bioavailability across species).
A well-structured literature review should highlight understudied areas, such as this compound’s interaction with specific enzymes, enabling hypothesis generation .
Q. What methodological considerations are critical when designing initial experiments to study this compound’s mechanisms of action?
Key considerations include:
- Variables : Clearly define independent (e.g., dosage), dependent (e.g., enzyme inhibition rate), and confounding variables (e.g., metabolic state).
- Sample Size : Use power analysis to determine adequate sample size, ensuring statistical validity .
- Controls : Include positive/negative controls (e.g., known inhibitors for comparison).
- Replicability : Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, specifying equipment (e.g., HPLC conditions) and compound purity verification methods .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s efficacy across preclinical studies?
Contradictions may arise from methodological variability. To resolve them:
Perform a meta-analysis using Cochrane Handbook guidelines :
- Pool data from studies with comparable designs (e.g., in vivo models with similar dosing regimens).
- Apply random-effects models to account for heterogeneity.
Conduct sensitivity analyses to assess the impact of outliers or study quality (e.g., excluding studies with high risk of bias).
Design replication studies with standardized protocols (e.g., uniform cell lines or animal strains) .
Example contradiction: Discrepancies in this compound’s cytotoxicity IC50 values may stem from assay variations (MTT vs. ATP-based assays).
Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?
For non-linear
- Non-parametric tests : Use Kruskal-Wallis for comparing multiple dose groups.
- Curve-fitting models : Apply four-parameter logistic regression to estimate EC50/IC50 values.
- Machine learning : Train algorithms to predict dose-response patterns using high-throughput screening data .
Ensure transparency by reporting confidence intervals and effect sizes, adhering to Journal of Clinical Practice and Research guidelines .
Q. How can researchers integrate this compound’s newly discovered properties with prior findings in related compounds?
Use comparative frameworks :
- Create a matrix comparing this compound’s structural analogs (e.g., solubility, binding affinity).
- Apply cheminformatics tools (e.g., molecular docking simulations) to predict shared mechanisms.
Contextualize findings through discussion sections:
- Highlight alignment or divergence from established theories (e.g., "this compound’s atypical receptor selectivity challenges prior assumptions about its class").
- Cite foundational studies while emphasizing novel contributions .
Methodological Tools and Templates
Table 1 : Common Contradictions in this compound Research and Mitigation Strategies
Ethical and Reporting Standards
- Ethical Approvals : For in vivo studies, specify ethical committee details (approval date, protocol number) .
- Data Transparency : Share raw datasets in supplementary materials with descriptive filenames (e.g., "Grantianine_LCMS_RawData_2025.csv") .
- Limitations : Acknowledge constraints (e.g., "Findings are limited to acute exposure models") and suggest longitudinal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
